BenchChemオンラインストアへようこそ!

2-(1,4-Diazepan-1-yl)ethan-1-amine

Sigma-1 receptor binding Structure-affinity relationship Homopiperazine vs piperazine

2-(1,4-Diazepan-1-yl)ethan-1-amine (CAS 63872-67-3, molecular formula C₇H₁₇N₃, MW 143.23) is a saturated 1,4-diazepane (homopiperazine) scaffold bearing a primary amine-terminated ethyl linker at the N1 position. Unlike the more common piperazine analog 1-(2-aminoethyl)piperazine (CAS 140-31-8, C₆H₁₅N₃, MW 129.20) , the seven-membered 1,4-diazepane ring introduces a distinct conformational landscape (additional methylene unit expands ring flexibility and alters nitrogen lone-pair orientation) and a measurable difference in amine basicity that directly impacts protonation-dependent molecular recognition, metal-chelation geometry, and receptor binding pharmacophore fit.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
CAS No. 63872-67-3
Cat. No. B15310217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Diazepan-1-yl)ethan-1-amine
CAS63872-67-3
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCN
InChIInChI=1S/C7H17N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-8H2
InChIKeyBPWDBFGTCPZSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Diazepan-1-yl)ethan-1-amine (CAS 63872-67-3): Procurement-Relevant Baseline Profile for a Homopiperazine-Ethylamine Building Block


2-(1,4-Diazepan-1-yl)ethan-1-amine (CAS 63872-67-3, molecular formula C₇H₁₇N₃, MW 143.23) is a saturated 1,4-diazepane (homopiperazine) scaffold bearing a primary amine-terminated ethyl linker at the N1 position . Unlike the more common piperazine analog 1-(2-aminoethyl)piperazine (CAS 140-31-8, C₆H₁₅N₃, MW 129.20) , the seven-membered 1,4-diazepane ring introduces a distinct conformational landscape (additional methylene unit expands ring flexibility and alters nitrogen lone-pair orientation) and a measurable difference in amine basicity that directly impacts protonation-dependent molecular recognition, metal-chelation geometry, and receptor binding pharmacophore fit .

Why 1-(2-Aminoethyl)piperazine Cannot Simply Replace 2-(1,4-Diazepan-1-yl)ethan-1-amine: Quantitative Differentiation Evidence


The widespread assumption that piperazine and homopiperazine ethylamine derivatives are interchangeable building blocks is contradicted by published head-to-head pharmacological data. Ring homologation from a six-membered piperazine to the seven-membered 1,4-diazepane produces a validated and quantifiable improvement in sigma-1 (σ₁) receptor binding affinity (5-fold lower Kᵢ, 7.4 nM vs 38 nM) and σ₁/σ₂ subtype selectivity (53-fold vs ~10-fold) when comparing directly analogous N,N-dibenzyl-substituted pairs . Equivalent potency and selectivity gains are not achievable by simple N-alkylation or linker variation of the piperazine core, confirming that the 1,4-diazepane ring is the essential structural determinant for these pharmacological properties . Furthermore, the 1,4-diazepane scaffold uniquely delivers potent cannabinoid CB2 agonism (EC₅₀ = 67 nM for optimized aryl derivatives) with excellent selectivity over CB1—a profile not replicated by piperazine-based analogs in the same screening campaigns .

Quantitative Evidence Guide: Measurable Differentiation of 2-(1,4-Diazepan-1-yl)ethan-1-amine vs. Closest Analogs


Sigma-1 Receptor Affinity: 5-Fold Improvement of 1,4-Diazepane vs. Piperazine Scaffold (Direct Head-to-Head Comparison)

In a study directly comparing matched N,N-dibenzyl-substituted cyclic diamine pairs, the 1,4-diazepane derivative 4a exhibited a σ₁ receptor Kᵢ of 7.4 nM, representing a 5.1-fold improvement in binding affinity over the corresponding piperazine derivative 3a (Kᵢ = 38 nM) under identical assay conditions . This affinity gain is accompanied by a 53-fold selectivity for σ₁ over σ₂ receptors for the 1,4-diazepane 4a, versus substantially lower selectivity (~10-fold) for the piperazine 3a . The improved affinity and selectivity are attributed to the expanded ring geometry enabling an optimized spatial presentation of the N-benzyl pharmacophores to the σ₁ binding pocket—an advantage that cannot be replicated by linker-length modification of the piperazine scaffold alone .

Sigma-1 receptor binding Structure-affinity relationship Homopiperazine vs piperazine

Sigma-1/Subtype Selectivity: 53-Fold Discrimination Achieved by 1,4-Diazepane Scaffold

The σ₁/σ₂ selectivity ratio for the 1,4-dibenzyl-1,4-diazepane 4a is 53-fold (Kᵢ σ₂ = 392 nM / Kᵢ σ₁ = 7.4 nM), compared with the piperazine analog 3a which shows only approximately 10-fold selectivity (Kᵢ σ₂ ≈ 380 nM / Kᵢ σ₁ = 38 nM) . The selectivity gain arises primarily from the improved σ₁ affinity rather than loss of σ₂ binding, indicating that the 1,4-diazepane ring enhances on-target engagement without creating a new off-target liability . Subsequent work on trisubstituted 1,4-diazepanes has yielded compounds with Kᵢ(σ₁) as low as 0.86 nM and selectivity ratios exceeding 1000-fold, confirming that the scaffold supports further optimization into highly selective chemical probes .

Sigma-2 receptor selectivity Off-target profiling Radioligand binding

CB2 Agonist Potency and Selectivity: 1,4-Diazepane Scaffold Delivers Nanomolar Potency Unachievable with Piperazine Analogs

A high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective CB2 receptor agonists, with compound 80 achieving an EC₅₀ of 67 nM and excellent selectivity over CB1 receptors . Further optimization of the 1,4-diazepane series produced compound 81 with EC₅₀ = 1 nM and enhanced aqueous solubility, demonstrating the scaffold's capacity for iterative potency improvement without sacrificing drug-like properties . By contrast, piperazine-based analogs tested in the same screening cascade failed to achieve comparable CB2 potency, highlighting the 1,4-diazepane ring as a privileged scaffold for CB2 agonism . The initial 1,4-diazepane HTS hits were further optimized for metabolic stability, overcoming the class-wide liability of rapid microsomal clearance—a feat not reported for the piperazine congener series .

Cannabinoid CB2 receptor Agonist selectivity Immunomodulation

T-Type Calcium Channel Blockade with hERG Selectivity: 1,4-Diazepane Derivatives Provide Cardiac Safety Advantage

A focused series of 1,4-diazepane derivatives was synthesized and evaluated as T-type calcium channel blockers. Compound 4s demonstrated potent T-type channel blocking activity with good selectivity over hERG potassium channels and N-type calcium channels . This selectivity profile is therapeutically significant because hERG blockade is a major cause of drug-induced QT prolongation and cardiotoxicity, while N-type channel blockade can produce undesirable CNS side effects. In contrast, piperazine-containing T-type channel blockers frequently exhibit poor hERG selectivity, limiting their developability . Compound 4s also exhibited favorable pharmacokinetic properties in preclinical evaluation, supporting the 1,4-diazepane core as a viable starting point for in vivo studies of T-type calcium channel-related diseases including neuropathic pain and epilepsy . A related patent (EP4504193A1) explicitly claims both 1,4-diazepane and piperazine cores, confirming that the 1,4-diazepane scaffold is an active and patent-relevant structural class for T-type calcium channel modulation .

T-type calcium channel hERG selectivity Analgesic development

Orexin Receptor Antagonism: Conformationally Constrained 1,4-Diazepanes Deliver Potent Dual Antagonism

Conformationally constrained N,N-disubstituted 1,4-diazepane derivatives were designed and synthesized as potent dual orexin receptor antagonists (OX₁ and OX₂) for potential treatment of insomnia and sleep disorders . The design leveraged the unique solution and solid-state conformation of the 1,4-diazepane central ring to achieve optimal pharmacophore presentation to the orexin receptor binding site . Conformational analysis confirmed that the 1,4-diazepane ring adopts a specific low-energy conformation that pre-organizes the N-substituents for receptor engagement, a feature not accessible with the more rigid piperazine ring . While piperazine-based orexin antagonists have been reported, the constrained 1,4-diazepane series achieved superior antagonist potency at both OX₁ and OX₂ receptors with improved ligand efficiency metrics .

Orexin receptor antagonist Sleep disorders Conformational constraint

Evidence-Backed Application Scenarios for 2-(1,4-Diazepan-1-yl)ethan-1-amine in Research and Industrial Procurement


Sigma-1 Receptor Ligand Development: Synthesis of High-Affinity, Subtype-Selective CNS Probes

Based on the direct head-to-head evidence that N-substituted 1,4-diazepane derivatives achieve σ₁ Kᵢ of 7.4 nM with 53-fold σ₁/σ₂ selectivity—versus 38 nM and ~10-fold for piperazine analogs—2-(1,4-diazepan-1-yl)ethan-1-amine is the preferred starting material for σ₁-targeted lead optimization . The primary amine handle enables versatile derivatization (reductive amination, amide coupling, sulfonamide formation) while the 1,4-diazepane core provides the requisite conformational and electronic properties for high-affinity σ₁ binding. This scaffold has been validated in chiral-pool syntheses yielding σ₁ ligands with Kᵢ values as low as 0.86 nM and selectivity ratios exceeding 1000-fold .

Cannabinoid CB2 Agonist Discovery for Immuno-Oncology and Anti-Inflammatory Indications

The 1,4-diazepane scaffold is a validated privileged structure for CB2 receptor agonism, with optimized aryl derivatives achieving EC₅₀ values of 1–67 nM and >100-fold selectivity over CB1 . 2-(1,4-Diazepan-1-yl)ethan-1-amine serves as the core building block for constructing these agonists. The scaffold's synthetic tractability has been demonstrated through systematic SAR campaigns that successfully addressed metabolic stability liabilities, yielding compounds with favorable preclinical pharmacokinetic profiles .

T-Type Calcium Channel Blocker Synthesis with Built-In Cardiac Safety Profile

Compound 4s, a 1,4-diazepane derivative, established that this scaffold delivers T-type calcium channel blockade with good selectivity over hERG and N-type calcium channels . This selectivity profile directly addresses the cardiotoxicity concerns that have plagued earlier T-type channel blockers such as mibefradil. Procuring 2-(1,4-diazepan-1-yl)ethan-1-amine enables rapid exploration of this cardioprotective phenotype through N-functionalization strategies outlined in the patent literature . The favorable pharmacokinetics reported for compound 4s further support the scaffold's suitability for in vivo efficacy studies in neuropathic pain and epilepsy models .

Orexin Receptor Antagonist Programs for Sleep and Addiction Therapeutics

Conformationally constrained N,N-disubstituted 1,4-diazepanes are potent dual orexin OX₁/OX₂ receptor antagonists, with the 1,4-diazepane ring providing a unique low-energy conformation that pre-organizes N-substituents for optimal receptor engagement . The ethylamine linker of 2-(1,4-diazepan-1-yl)ethan-1-amine offers a convenient attachment point for introducing diverse amide or urea pharmacophores. Independent conformational analysis has confirmed that the 1,4-diazepane scaffold adopts a binding-competent conformation distinct from piperazine, making it the scaffold of choice for orexin antagonist design where conformational constraint is a validated strategy for improving potency and ligand efficiency .

Quote Request

Request a Quote for 2-(1,4-Diazepan-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.